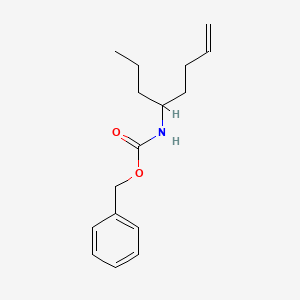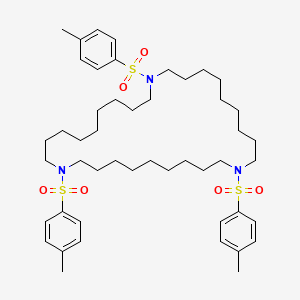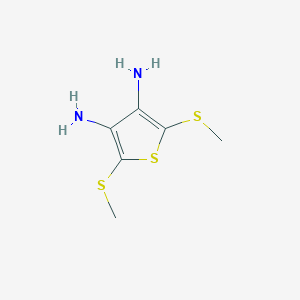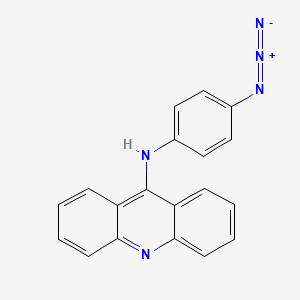
Benzyl 1-propyl-4-pentenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 1-propyl-4-pentenylcarbamate is an organic compound with the molecular formula C16H23NO2. This compound is characterized by the presence of a benzyl group, a propyl chain, and a 4-pentenylcarbamate moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-propyl-4-pentenylcarbamate typically involves the reaction of benzyl alcohol with 1-propyl-4-pentenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and a catalyst like triethylamine may be used to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction conditions and higher yields. The reactants are continuously fed into a reactor where they undergo the desired chemical transformation, and the product is continuously removed, purified, and collected.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens can be introduced using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NBS in the presence of light or heat.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl halides.
Applications De Recherche Scientifique
Benzyl 1-propyl-4-pentenylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other materials due to its reactivity and structural properties.
Mécanisme D'action
The mechanism of action of Benzyl 1-propyl-4-pentenylcarbamate involves its interaction with specific molecular targets. The benzyl group can participate in π-π interactions with aromatic residues in proteins, while the carbamate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Benzyl carbamate: Similar structure but lacks the propyl and pentenyl groups.
1-Propyl-4-pentenylcarbamate: Lacks the benzyl group.
Benzyl 1-propylcarbamate: Lacks the pentenyl group.
Uniqueness: Benzyl 1-propyl-4-pentenylcarbamate is unique due to the combination of its benzyl, propyl, and pentenyl groups. This unique structure imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
87830-33-9 |
|---|---|
Formule moléculaire |
C16H23NO2 |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
benzyl N-oct-7-en-4-ylcarbamate |
InChI |
InChI=1S/C16H23NO2/c1-3-5-12-15(9-4-2)17-16(18)19-13-14-10-7-6-8-11-14/h3,6-8,10-11,15H,1,4-5,9,12-13H2,2H3,(H,17,18) |
Clé InChI |
MQADRXFRBLMYFA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC=C)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2S)-1-[Difluoro(iodo)methyl]-2-iodocyclohexane](/img/structure/B14386222.png)
![{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14386228.png)
![3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one](/img/structure/B14386230.png)

![S-[3-(Dimethylamino)propyl] methylcarbamothioate](/img/structure/B14386249.png)


![1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14386269.png)


![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)
![2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386293.png)

